3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207006-55-0 |
|---|---|
Molecular Formula |
C25H20N4O4S |
Molecular Weight |
472.52 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4S/c1-32-18-8-3-15(4-9-18)14-29-24(30)20-12-7-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-5-10-19(34-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
OCHCMVUCQWKUTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. It features a unique structure that includes a quinazoline core fused with an oxadiazole ring and various substituents. This structural complexity contributes to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.5 g/mol. The presence of methoxybenzyl and methylthiophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O4S |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Biological Activities
Research indicates that this compound exhibits a range of significant biological activities:
1. Anticancer Activity:
Studies have shown that quinazoline derivatives possess anticancer properties. The specific compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Effects:
The compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed notable antibacterial effects, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
3. Anti-inflammatory Properties:
Research has suggested that derivatives of quinazoline can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various experimental models .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways that are critical for cellular functions.
Case Studies
Several case studies highlight the biological efficacy of this compound:
Case Study 1: Anticancer Activity
A study published in Pharmacology Research evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity compared to standard antibiotics .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in various fields of scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry.
- Reagent in Organic Reactions : Utilized in various chemical reactions due to its reactivity.
Biology
- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Shows promise in modulating inflammatory responses.
Medicine
- Therapeutic Agent : Explored for its potential use in treating diseases due to its unique structural features that interact with biological targets.
Industry
- Material Development : Used in creating new materials such as polymers and coatings due to its stability and reactivity.
Research indicates that this compound exhibits:
- Antioxidant Properties : Reduces oxidative stress markers.
- Potential Anticancer Effects : Demonstrated cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Modulates pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study demonstrated significant antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assay : Research indicated that the compound effectively induces apoptosis in cancer cells through specific signaling pathways.
- Inflammation Modulation : Findings suggest that it can lower levels of inflammatory markers in vitro.
Chemical Reactions Analysis
Step 1: Quinazoline Core Formation
The quinazoline-2,4-dione scaffold can be synthesized via condensation of anthranilic acid with a urea derivative or through cyclization of a diethyl ester followed by hydrolysis .
Mechanism :
-
Nucleophilic substitution : Formation of a diethyl ester intermediate.
-
Hydrazinolysis : Conversion of ester groups to hydrazide moieties .
Step 2: Alkylation for 4-Methoxybenzyl Substituent
The 4-methoxybenzyl group is introduced at position 3 of the quinazoline core via alkylation.
Reagents/Conditions :
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF).
Mechanism :
-
Nucleophilic attack : The quinazoline’s amine group reacts with a benzyl bromide derivative.
Step 4: Coupling Oxadiazole to Quinazoline
The oxadiazole ring is attached to position 7 of the quinazoline core via alkylation or coupling reactions.
Mechanism :
-
Nucleophilic substitution : The oxadiazole’s reactive position (e.g., C-5) reacts with the quinazoline’s electrophilic site.
Spectroscopic and Structural Confirmation
Structural validation is achieved using:
-
NMR : To confirm proton environments (e.g., aromatic protons, methoxy groups).
-
IR : Detection of carbonyl stretches (C=O) and oxadiazole ring vibrations.
Reaction Optimization and Challenges
-
Yield Factors : Reaction conditions (e.g., solvent choice, temperature) critically affect yields. For example, cyclization under basic conditions (NaOH) enhances oxadiazole ring formation .
-
Purity : Purification via column chromatography or recrystallization is essential.
Biological and Functional Insights
While the query focuses on chemical reactions, the compound’s oxadiazole-quinazoline hybrid structure is noted for potential biological activity, including anticancer properties . For instance, related oxadiazole-quinazoline derivatives exhibit cytoxicity against cancer cell lines (IC₅₀ values in μM ranges) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole-Containing Derivatives
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Key Observations :
- Substituent Effects: The target’s 4-(methylthio)phenyl group on oxadiazole provides a balance of lipophilicity and electron-withdrawing effects, contrasting with the polar 4-hydroxyphenyl in 15a (lower logP) and the bulky phenoxyphenyl in derivatives .
- Activity Implications: Methylthio groups may enhance intracellular accumulation compared to hydroxylated analogs, while phenoxy substituents (e.g., in ) could reduce metabolic clearance .
Quinazoline- and Quinoline-Dione Derivatives
Table 2: Comparison of Dione-Core Derivatives
Key Observations :
- Heterocycle Impact : The target’s oxadiazole moiety may offer superior metabolic stability compared to triazole in 3Ac (), which requires acetylation for enhanced stability .
- Core Flexibility : Quinazoline-2,4-dione’s rigid planar structure may improve DNA intercalation or enzyme inhibition compared to thiazolidine-2,4-dione’s flexible scaffold in .
Methoxy-Substituted Analogs
Table 3: Methoxybenzyl and Related Derivatives
Key Observations :
- Positional Effects : The target’s 4-methoxybenzyl group at position 3 may optimize steric interactions with biological targets compared to 3-methoxybenzyl in .
- Lipophilicity : Methoxy groups generally increase logP, aiding blood-brain barrier penetration, but excessive lipophilicity (e.g., in methylthio derivatives) may reduce aqueous solubility .
Research Findings and Hypotheses
- Antimicrobial Potential: The target’s oxadiazole and quinazoline-dione motifs align with compounds active against enteric pathogens (). Its methylthio group may enhance Gram-negative activity by disrupting membrane integrity .
- Synthetic Feasibility : Analogous to and , the target can likely be synthesized via cyclization of precursor thioureas or carbamate intermediates under acidic conditions .
- Stability : The oxadiazole ring resists hydrolysis better than triazoles (), suggesting longer half-life in vivo .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Stepwise Cyclocondensation: Use reflux conditions with ethyl alcohol for intermediate thiosemicarbazide formation, followed by controlled addition of phenylisothiocyanate to minimize side reactions .
- Oxadiazole Ring Formation: Employ phosphorous oxychloride for cyclization, ensuring anhydrous conditions to enhance oxadiazole ring stability. Hydrolysis of intermediates under mild acidic conditions (e.g., diluted HCl) preserves functional group integrity .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively isolates the target compound, as demonstrated for structurally similar quinazoline derivatives .
What spectroscopic methods are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR: Assign methoxybenzyl protons (δ ~3.8 ppm for –OCH3) and oxadiazole-linked aromatic protons (δ ~7.2–8.5 ppm). Carbon signals for the quinazoline-dione carbonyl groups appear at δ ~160–165 ppm .
- HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error. For example, a related oxadiazole-quinazoline derivative showed an exact mass of 485.1325 .
- X-Ray Crystallography (if feasible): Resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm spatial arrangement of substituents .
Which in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Answer:
- Agar Dilution Assays: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with serial dilutions (1–128 µg/mL). Compare MIC values to standard drugs like ciprofloxacin .
- Time-Kill Kinetics: Monitor bactericidal effects at 2× MIC over 24 hours. Oxadiazole-containing analogs exhibited concentration-dependent activity against resistant strains .
- Biofilm Disruption: Use crystal violet staining to assess inhibition of biofilm formation in Candida albicans .
What role do solvent choices play in the reaction kinetics of this compound’s synthesis?
Answer:
- Polar Protic Solvents (e.g., Ethanol): Facilitate cyclization via hydrogen bonding but may reduce oxadiazole ring stability at high temperatures .
- Polar Aprotic Solvents (e.g., DMF): Stabilize charged intermediates during coupling reactions but risk side reactions with nucleophilic substituents .
- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% for analogous heterocycles .
How can researchers investigate the mechanism of action of this compound against cancer cells?
Answer:
- Molecular Docking: Screen against targets like topoisomerase II or EGFR kinase using AutoDock Vina. Oxadiazole moieties in similar compounds showed strong binding affinity (ΔG < −9 kcal/mol) .
- Apoptosis Assays: Perform Annexin V/PI staining in HeLa or MCF-7 cells. Quinazoline derivatives induced 40–60% apoptosis at 10 µM .
- Cell Cycle Analysis: Flow cytometry after PI staining can reveal G2/M phase arrest, a common mechanism for quinazoline-based anticancer agents .
How should researchers address discrepancies in biological activity data across studies?
Answer:
- Replicate Under Standardized Conditions: Use CLSI guidelines for antimicrobial assays or NCI-60 protocols for cytotoxicity screening .
- Orthogonal Validation: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
- Purity Verification: Re-analyze compound batches with HPLC (≥95% purity) to rule out impurities affecting activity .
How can tautomeric equilibria of the oxadiazole and quinazoline moieties influence reactivity?
Answer:
- Spectroscopic Monitoring: Use UV-Vis (250–400 nm) to track thione↔thiol tautomerism. A shift from λmax 320 nm (thione) to 280 nm (thiol) indicates equilibrium changes .
- pH-Dependent Studies: Conduct reactions at pH 4–10 to assess stability. Oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict dominant tautomeric forms and their electronic properties .
What advanced computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB <0.1), and CYP450 inhibition .
- COMSOL Multiphysics: Simulate diffusion kinetics in biological membranes, optimizing logP values (target: 2–4) for enhanced cellular uptake .
- Machine Learning Models: Train on ChEMBL data to predict IC50 values against specific cancer cell lines (RMSE <0.5 log units) .
How do substituents (e.g., methylthio vs. methoxy) impact the compound’s chemical reactivity?
Answer:
- Electrophilic Substitution: Methylthio groups (–SMe) enhance electron density at the phenyl ring, favoring nitration at the para position. Methoxy (–OMe) groups direct reactions to ortho/para sites .
- Oxidative Stability: –SMe is susceptible to oxidation (e.g., H2O2) forming sulfoxide/sulfone derivatives, while –OMe remains stable under similar conditions .
- SAR Studies: Replace –SMe with –OMe in analogs and compare bioactivity. For example, –SMe improved antimicrobial potency by 2-fold in thiazole derivatives .
What strategies ensure the compound’s stability during long-term storage?
Answer:
- Lyophilization: Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the oxadiazole ring .
- Light Protection: Use amber vials to avoid photodegradation, as UV exposure degrades quinazoline-dione cores within 72 hours .
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks. HPLC monitoring detects degradation products (e.g., hydrolyzed oxadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
